N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide
CAS No.: 2549006-77-9
Cat. No.: VC11809262
Molecular Formula: C18H22N6O2S
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549006-77-9 |
|---|---|
| Molecular Formula | C18H22N6O2S |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | N-methyl-N-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide |
| Standard InChI | InChI=1S/C18H22N6O2S/c1-14-10-17(24-18(21-14)19-13-20-24)23-9-8-16(11-23)22(2)27(25,26)12-15-6-4-3-5-7-15/h3-7,10,13,16H,8-9,11-12H2,1-2H3 |
| Standard InChI Key | LSDRXNIODSLJQG-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=NN2C(=C1)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4 |
| Canonical SMILES | CC1=NC2=NC=NN2C(=C1)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4 |
Introduction
Synthesis Pathway
The synthesis of this compound typically involves multistep reactions starting from commercially available precursors:
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Formation of the Triazolo[1,5-a]pyrimidine Core:
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The triazolo[1,5-a]pyrimidine ring is constructed through cyclization reactions involving hydrazines and pyrimidine derivatives.
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Substitution at position 5 with a methyl group is achieved using alkylating agents.
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Incorporation of the Pyrrolidinyl Group:
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The pyrrolidin-3-yl moiety is introduced via nucleophilic substitution or reductive amination.
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Attachment of the Phenylmethanesulfonamide Group:
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The sulfonamide is synthesized by reacting phenylmethanesulfonyl chloride with an amine precursor (e.g., N-methylamine).
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Reaction Scheme
textStep 1: Cyclization → Triazolo[1,5-a]pyrimidine Step 2: Substitution → Pyrrolidin-3-yl derivative Step 3: Sulfonamide coupling → Final compound
Biological Activity and Applications
The compound's structure suggests potential pharmacological applications due to the following:
Antimicrobial Activity
Sulfonamides and triazole derivatives are well-known for their antimicrobial properties:
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The sulfonamide group can inhibit bacterial dihydropteroate synthase enzymes.
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The triazolo[1,5-a]pyrimidine scaffold has been explored for anti-tuberculosis activity by targeting mycobacterial ATP synthase .
Antifungal Potential
Triazole-based compounds have demonstrated efficacy against fungal pathogens such as Candida albicans . This compound may exhibit similar antifungal activity due to its structural similarity to known antifungal agents.
Potential Limitations and Future Directions
While promising, challenges remain in optimizing this compound for clinical use:
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Toxicity Studies: Sulfonamides can cause hypersensitivity reactions; further safety profiling is required.
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Pharmacokinetics: Modifications to improve metabolic stability and reduce clearance rates may be necessary.
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Broad-Spectrum Activity: Expanding studies to include additional pathogens could reveal broader therapeutic potential.
Future work should focus on:
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High-throughput screening against diverse biological targets.
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Development of analogs with improved physicochemical properties.
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In vivo efficacy studies in relevant disease models.
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